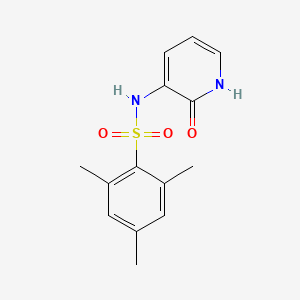

2,4,6-trimethyl-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-trimethyl-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide is a compound of interest in the field of chemistry due to its structural uniqueness and potential applications in material science, pharmacology, and biochemical research. While specific research directly addressing this compound is scarce, insights can be drawn from studies on similar benzenesulfonamide derivatives.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines in the presence of a base. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved through the reaction of benzene sulfonyl chloride with 3-aminopyridine, yielding the sulfonamide in high purity (Ijuomah et al., 2022).

Molecular Structure Analysis

The molecular and supramolecular structures of related benzenesulfonamide derivatives have been reported, showcasing various bonding and structural configurations. The N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and hydrogen bonding patterns play crucial roles in determining the molecular conformation and the resulting supramolecular architecture (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamide derivatives engage in various chemical reactions, contributing to their broad utility in synthesis and material science. They have been used as ligands in metal coordination, influencing the properties of the resulting complexes. The functional groups attached to the benzenesulfonamide core can dramatically affect the compound's reactivity and interaction with metals (Jacobs et al., 2013).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the overall molecular geometry. For instance, the extensive π–π interactions and hydrogen bonding patterns contribute to the solid-state structures and stability of these compounds (Jacobs et al., 2013).

Chemical Properties Analysis

Benzenesulfonamides exhibit a range of chemical properties, including their ability to act as inhibitors for enzymes like carbonic anhydrases, showcasing their potential in medicinal chemistry and drug design. Their chemical stability, reactivity, and interactions with biological molecules are key areas of interest in understanding their utility in various applications (Gul et al., 2016).

Aplicaciones Científicas De Investigación

Anticancer Activity : Research on novel indenopyridine derivatives, closely related to the mentioned compound, has demonstrated significant anticancer activity. For instance, certain derivatives exhibited potent in vitro anticancer activity against breast cancer cell lines, outperforming the reference drug Doxorubicin in some cases (Ghorab & Al-Said, 2012).

Chemical Nucleases : Compounds derived from 2-picolylamine, which shares structural similarity with the subject compound, have been used to create coordination compounds with Cu(II). These compounds act as chemical nucleases, generating reactive oxygen species like hydroxyl and singlet oxygen-like species (Macías et al., 2006).

Antimicrobial Activity : The synthesis and characterization of N-pyridin-3-yl-benzenesulfonamide, a compound structurally related to the query compound, demonstrated great antimicrobial activity against both Gram-positive and Gram-negative bacteria (Ijuomah, Ike, & Obi, 2022).

Cytotoxicity and Carbonic Anhydrase Inhibition : A study on 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides revealed interesting cytotoxic activities crucial for anti-tumor studies. Some derivatives also strongly inhibited human carbonic anhydrase isoforms, which could be significant for drug development (Gul et al., 2016).

Hybrid Antimicrobial Molecules : Research on hybrid molecules between benzenesulfonamides and benzo[d]isothiazol-3-ones showed that these compounds exhibit moderate antibacterial properties, particularly against Gram-positive bacteria. This highlights the potential for developing new antimicrobial agents (Zani et al., 2009).

Photophysicochemical Properties : Zinc(II) phthalocyanine substituted with benzenesulfonamide units has been studied for its photophysicochemical properties. These studies are crucial for understanding the potential of such compounds in photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Structural Characterization : Methylbenzenesulfonamide CCR5 antagonists have been synthesized and structurally characterized, highlighting their potential use in preventing human HIV-1 infection (Cheng De-ju, 2015).

Propiedades

IUPAC Name |

2,4,6-trimethyl-N-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-9-7-10(2)13(11(3)8-9)20(18,19)16-12-5-4-6-15-14(12)17/h4-8,16H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDDRMWDAKXLKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CNC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)